N-[1-(1-benzofuran-2-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a benzofuran moiety, a trifluoromethyl group, and a pyridine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Propan-2-yl Group: The benzofuran derivative is then subjected to Friedel-Crafts alkylation using propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyridine Carboxamide: The intermediate product is then reacted with 6-(trifluoromethyl)pyridine-3-carboxylic acid chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, while the trifluoromethyl group can enhance its binding affinity and metabolic stability. The pyridine carboxamide structure may facilitate interactions with nucleic acids or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-benzofuran-2-yl)propan-2-yl]-6-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-[1-(1-benzofuran-2-yl)propan-2-yl]-6-chloropyridine-3-carboxamide: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its metabolic stability compared to similar compounds.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-11(8-14-9-12-4-2-3-5-15(12)25-14)23-17(24)13-6-7-16(22-10-13)18(19,20)21/h2-7,9-11H,8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASWPPWWLDZEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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